molecular formula C20H22N2O6S B2831054 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922093-28-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2831054
CAS No.: 922093-28-5
M. Wt: 418.46
InChI Key: BZDDOQPTYRCCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Sulfonamide Compounds

Sulfonamides, including those with complex structures similar to N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, are synthesized and evaluated for their antimicrobial properties. These compounds target specific enzymes in the microbial folate biosynthesis pathway, such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial for bacterial growth and survival. The dual inhibition of these enzymes by sulfonamide and trimethoprim compounds, respectively, has been a cornerstone in antimicrobial therapy, showcasing a synergistic bactericidal effect against a wide variety of gram-positive and gram-negative organisms (Hansen, 1983).

Mechanistic Insights into Antimicrobial Activity

The antimicrobial efficacy of sulfonamide compounds hinges on their ability to mimic natural substrates of the microbial enzymes involved in folate synthesis. By inhibiting these enzymes, sulfonamides prevent the synthesis of tetrahydrofolate, a critical factor for DNA, RNA, and protein synthesis in bacteria. This mechanistic action underlines the therapeutic potential of these compounds in treating infections (Azzam, Elsayed, & Elgemeie, 2020).

Applications in Drug Design and Synthesis

Research in this area extends beyond antimicrobial applications, exploring the synthesis of sulfonamide derivatives for various biomedical applications, including enzyme inhibition and potential treatments for conditions like cancer and inflammatory diseases. The flexibility in the chemical structure of sulfonamides allows for the synthesis of compounds with targeted biological activities, opening avenues for the development of new therapeutics (Krasavin et al., 2016).

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-20(2)12-28-17-10-13(4-6-15(17)22(3)19(20)23)21-29(24,25)14-5-7-16-18(11-14)27-9-8-26-16/h4-7,10-11,21H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDDOQPTYRCCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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